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Compound of Interest

Compound Name: 2-Chloro-5-ethynylpyridin-4-amine
CAS No.: 1261079-58-6
Cat. No.: B1454623
Get Quote
. J

High-Value Scaffold for Orthogonal Diversification in Kinase & Covalent Inhibitor Discovery[1]

Executive Summary & Chemical Space Analysis[1]

2-Chloro-5-ethynylpyridin-4-amine represents a "privileged" trifunctional scaffold in modern
medicinal chemistry. Its value lies in the orthogonality of its three reactive handles, allowing
medicinal chemists to sequentially elaborate the molecule without protecting group maneuvers.

e C2-Chloro: An electrophilic handle for

or Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), typically used to
attach the "tail" or solubilizing group of a drug candidate.[1]

e C4-Amine: A hydrogen bond donor/acceptor motif.[1] In kinase inhibitors, this often interacts
with the hinge region (e.g., Glu/Met residues) of the ATP-binding pocket.

o C5-Ethynyl: A versatile carbon handle.[1] It serves as a precursor for triazoles (via CUAAC
"Click" chemistry), a rigid linker for PROTACS, or a "warhead" precursor for covalent cysteine
targeting.
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Structural Properties Table[1]

Property Value /| Descriptor
IUPAC Name 2-Chloro-5-ethynylpyridin-4-amine
Core Scaffold Pyridine

Molecular Formula

Key Precursor CAS 800402-12-4 (2-Chloro-5-iodopyridin-4-amine)

) Electron-deficient ring (Pyridine + Cl) balanced
Electronic Character

by electron-donating amine (-NH2).[1]

pKa (Calculated) ~4.5 (Pyridine N), ~22 (Terminal Alkyne)

Kinase Hinge Binder, PROTAC Linker,

Primary Utility
Fragment-Based Drug Discovery (FBDD).

Synthetic Architecture: Validated Protocols

The synthesis of 2-chloro-5-ethynylpyridin-4-amine is not a single-step process.[1][2] It
requires a high-fidelity sequence starting from commercially available 2-chloropyridin-4-amine.
[1] The critical step is the regioselective iodination at C5, followed by a Sonogashira coupling.

Diagram 1: Synthetic Pathway (Linear Workflow)

Click to download full resolution via product page

Caption: Linear synthetic route emphasizing the critical isolation of the iodinated intermediate
(CAS 800402-12-4).

Detailed Experimental Protocol
Step 1: Regioselective lodination (C5 Functionalization)
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The amino group at C4 is a strong ortho/para director. Since C2 is blocked by Chlorine and C3
is sterically crowded (flanked by Cl and NH2), iodination occurs preferentially at C5.

e Reagents: 2-Chloropyridin-4-amine (1.0 eq), N-lodosuccinimide (NIS, 1.1 eq), Acetonitrile
(MeCN).

e Procedure:
o Dissolve starting amine in MeCN (0.5 M concentration).
o Cool to 0°C. Add NIS portion-wise over 30 minutes to prevent exotherms.
o Allow to warm to Room Temperature (RT) and stir for 4 hours.
o Monitor: LCMS should show conversion to M+126 mass (lodine).

o Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine).
Extract with EtOAc.

e Product:2-Chloro-5-iodopyridin-4-amine (Solid).

Step 2: Sonogashira Coupling (Introduction of Alkyne)

Critical Control Point: Oxygen exclusion is vital to prevent homocoupling of the alkyne (Glaser
coupling).

o Reagents: 5-lodo intermediate (1.0 eq), Trimethylsilylacetylene (TMS-acetylene, 1.5 eq),

(5 mol%), Cul (2 mol%),
(3.0 eq), THF/DMF (dry).

e Procedure:
o Degassing: Sparge the solvent mixture with Argon for 20 minutes before adding catalyst.
o Add Pd catalyst and Cul.[3] Stir for 5 minutes.

o Add TMS-acetylene via syringe.[1]
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o Heat to 50°C for 6-12 hours.

 Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 3: Desilylation (Unmasking the Warhead)

¢ Reagents: TMS-intermediate,
(2.0 eq), Methanol.

e Procedure: Stir at RT for 1 hour. The TMS group cleaves rapidly.

« Isolation: Aqueous workup or direct concentration and filtration if salt-free product is required.

[1]

Reactivity Profile & Orthogonal Functionalization[1]

The power of this molecule is its ability to serve as a hub for Divergent Synthesis. The three
functional groups react under mutually exclusive conditions.

Diagram 2: Divergent Reactivity Map[1]
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Caption: Orthogonal reactivity map. C2 (Chlorine) and C5 (Alkyne) are the primary vectors for

library generation.

Strategic Considerations

¢ Order of Operations:

o Path A (Standard): Perform "Click" chemistry on the alkyne first (C5), then functionalize the
Chlorine (C2).

o Path B (Suzuki First): If the C2-coupling partner is sensitive to Cu (used in Click), perform
the Suzuki coupling at C2 first. The alkyne is generally stable to Suzuki conditions (
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e C4-Amine Reactivity: The amine at C4 is electron-poor due to the pyridine ring.[1] It is a poor
nucleophile. Acylation (amide formation) is difficult and often requires aggressive conditions
(NaH/Acyl Chloride), which might be incompatible with the alkyne. Recommendation: Use
the amine primarily as a static H-bond donor, not a synthetic handle.

Medicinal Chemistry Applications
Case Study: Kinase Inhibitor Design

In the context of Type | or Type Il kinase inhibitors, the pyridine nitrogen and the C4-amino
group often form a "donor-acceptor”" motif that binds to the kinase hinge region (e.g., interacting
with the backbone of Met/Glu/Asp).

e The "Tail" (C2): The chlorine is replaced by a solubilizing group (e.g., N-methyl piperazine
linked via a phenyl ring) to reach into the solvent-exposed region.

e The "Warhead" (C5): The ethynyl group targets a cysteine residue in the binding pocket
(Covalent Inhibition) or is converted into a triazole to pick up interactions in the hydrophobic
back-pocket.

Linker Chemistry (PROTACS)

The rigid linearity of the alkyne at C5 makes this scaffold ideal for PROTAC (Proteolysis
Targeting Chimera) linkers. The alkyne restricts degrees of freedom, potentially improving the
entropy of ternary complex formation (Target-PROTAC-ES3 Ligase).

References

e Precursor Synthesis & Characterization

o

Source: CymitQuimica / PubChem.

o

Compound: 2-Chloro-5-iodo-pyridin-4-amine (CAS 800402-12-4).[1][4]

[¢]

Relevance: This is the verified starting material for the ethynyl deriv

[¢]

(Analog Reference)

e Sonogashira Coupling Methodologies
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o Source: Organic Chemistry Portal.[5]
o Title: Sonogashira Coupling - Mechanism and Procedures.[1][6]

o Relevance: Standard protocols for Pd/Cu catalyzed alkynyl

» Pyridine Scaffold Utility

o Source: National Institutes of Health (NIH) / PubMed.

o Title: Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their
derivatization utilizing the Sonogashira coupling.

o Relevance: Demonstrates the chemical compatibility of halo-amine-heterocycles with
Sonogashira conditions.

o Commercial Availability of Analogs

o Source: BLD Pharm / Sigma Aldrich.
o Relevance: Verification of the "Ethynyl-Pyridine" chemical space and available building
blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1454623/docs#technical-monograph-2-chloro-5-
ethynylpyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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